1-[(4-Ethylpyridin-2-yl)methyl]-3-(8-oxaspiro[4.5]decan-4-yl)urea
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Overview
Description
1-[(4-Ethylpyridin-2-yl)methyl]-3-(8-oxaspiro[45]decan-4-yl)urea is a synthetic organic compound that features a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Ethylpyridin-2-yl)methyl]-3-(8-oxaspiro[4.5]decan-4-yl)urea typically involves multiple steps. One common route starts with the preparation of 8-oxaspiro[4.5]decane from commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The intermediate is then reacted with 4-ethylpyridine-2-carbaldehyde to form the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Ethylpyridin-2-yl)methyl]-3-(8-oxaspiro[4.5]decan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[(4-Ethylpyridin-2-yl)methyl]-3-(8-oxaspiro[4.5]decan-4-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-[(4-Ethylpyridin-2-yl)methyl]-3-(8-oxaspiro[4.5]decan-4-yl)urea exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially leading to inhibition or activation of these targets.
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: A structurally related compound with similar synthetic routes and applications.
Indole derivatives: Compounds with a similar aromatic structure that exhibit diverse biological activities.
Uniqueness
1-[(4-Ethylpyridin-2-yl)methyl]-3-(8-oxaspiro[4.5]decan-4-yl)urea is unique due to its combination of a spirocyclic structure and a pyridine ring, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[(4-ethylpyridin-2-yl)methyl]-3-(8-oxaspiro[4.5]decan-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-2-14-5-9-19-15(12-14)13-20-17(22)21-16-4-3-6-18(16)7-10-23-11-8-18/h5,9,12,16H,2-4,6-8,10-11,13H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKZULRUAAQQES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=C1)CNC(=O)NC2CCCC23CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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